Home > Products > Building Blocks P473 > D4-abiraterone
D4-abiraterone - 154229-21-7

D4-abiraterone

Catalog Number: EVT-303094
CAS Number: 154229-21-7
Molecular Formula: C24H29NO
Molecular Weight: 347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“Androsta-4,16-dien-3-one, 17-(3-pyridinyl)-” is a steroid compound . It is also known as Abiraterone acetate . It has been described as having potent pheromone-like activities in humans .

Synthesis Analysis

The compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase . It can be converted into androstenone (a more potent and odorous pheromone) by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol (also more potent and odorous pheromones) by 3-ketosteroid reductase .

Molecular Structure Analysis

The molecular formula of “Androsta-4,16-dien-3-one, 17-(3-pyridinyl)-” is C24H29NO . Its average mass is 347.493 Da and its monoisotopic mass is 347.224915 Da .

Chemical Reactions Analysis

The compound inhibits selectively and efficiently the enzyme 17-a-hydroxylase-C17-20-lyase, which catalyzes the conversion of dehydroepiandrosterone and androstenedione to testosterone .

Physical And Chemical Properties Analysis

The density of the compound is 1.1±0.1 g/cm3 . Its boiling point is 504.6±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.4±3.0 kJ/mol . The flash point is 259.9±37.5 °C . The index of refraction is 1.598 .

Classification

D4-abiraterone is classified as a steroidal compound and a selective androgen receptor antagonist. It is part of a larger category of anti-androgens that target androgen receptor pathways involved in prostate cancer progression. Its structural modifications enhance its pharmacological properties and therapeutic efficacy against hormone-sensitive cancers .

Synthesis Analysis

The synthesis of D4-abiraterone typically involves the metabolic conversion of abiraterone acetate through enzymatic pathways. The primary enzymes responsible for this conversion include 3β-hydroxysteroid dehydrogenase and steroid-5α-reductase, which facilitate the transformation of abiraterone into its more active Δ4 form.

A notable synthetic route for D4-abiraterone has been reported where abiraterone is reacted with diacetyl oxide in the presence of pyridine as a solvent. This reaction is optimized by controlling temperature (70-80 °C) and reducing reaction times to enhance yield and purity. The process involves:

  1. Dissolving abiraterone in pyridine.
  2. Adding diacetyl oxide and heating the mixture.
  3. Monitoring the reaction via thin-layer chromatography until completion.
  4. Isolating the product through crystallization and purification methods such as column chromatography .

The improved method yields high-purity D4-abiraterone suitable for further pharmacological studies.

Molecular Structure Analysis

D4-abiraterone features a modified steroid structure characterized by a Δ4 double bond in its A-ring, which significantly influences its biological activity. The molecular formula is C21H27NO3, with a molecular weight of approximately 327.45 g/mol.

Key structural features include:

  • A-ring: Contains the Δ4 double bond which enhances binding affinity to androgen receptors.
  • B-ring: Maintains typical steroidal characteristics.
  • Functional groups: Hydroxyl and ketone groups that are pivotal for enzyme interactions.

The structural modifications compared to abiraterone contribute to its increased potency against androgen receptor-mediated pathways .

Chemical Reactions Analysis

D4-abiraterone participates in several critical chemical reactions within biological systems:

  1. Inhibition of Steroidogenic Enzymes: D4-abiraterone inhibits cytochrome P450 17A1, blocking the conversion of pregnenolone to dehydroepiandrosterone, thereby reducing levels of active androgens.
  2. Competitive Binding: It competes effectively with other substrates for binding to androgen receptors, displaying higher affinity than abiraterone itself.
  3. Metabolic Pathways: The conversion from abiraterone to D4-abiraterone involves complex enzymatic processes that can be influenced by various factors including genetic polymorphisms in metabolic enzymes .

These reactions underscore the compound's role in modulating androgen levels and its therapeutic potential.

Mechanism of Action

D4-abiraterone exerts its effects primarily through two mechanisms:

  1. Enzyme Inhibition: By inhibiting cytochrome P450 17A1, it effectively reduces the synthesis of dihydrotestosterone from adrenal precursors, leading to decreased androgen levels in patients with prostate cancer.
  2. Androgen Receptor Antagonism: D4-abiraterone competes with natural ligands for binding to androgen receptors, thus blocking their activation and subsequent signaling pathways that promote cancer cell proliferation.

Research indicates that D4-abiraterone has a significantly higher affinity for androgen receptors compared to abiraterone, making it an effective agent in overcoming resistance mechanisms often seen with traditional therapies .

Physical and Chemical Properties Analysis

D4-abiraterone exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data is not widely published but is expected to align with typical steroid compounds.

These properties influence its formulation and delivery methods in clinical settings .

Applications

D4-abiraterone is primarily investigated for its applications in oncology, particularly:

  • Prostate Cancer Treatment: As a more potent alternative to abiraterone acetate, it may enhance therapeutic outcomes in patients resistant to standard treatments.
  • Research Tool: Used extensively in studies exploring androgen receptor biology and steroidogenesis.

Ongoing clinical trials are assessing its efficacy and safety profile compared to existing therapies, aiming to establish it as a frontline treatment option for advanced prostate cancer .

Introduction to D4-Abiraterone

Discovery and Structural Identification of D4-Abiraterone

D4A was first characterized as a significant circulating metabolite during pharmacokinetic studies of abiraterone acetate. Li et al. (2015) identified D4A in serum samples from both murine models and prostate cancer patients treated with abiraterone acetate, demonstrating its formation in vivo [6] [10]. The metabolic conversion occurs via the enzyme 3β-hydroxysteroid dehydrogenase/isomerase type 1 (3βHSD1), which catalyzes the oxidation and isomerization of abiraterone’s Δ5-3β-hydroxyl group to yield the Δ4-3-keto structure of D4A [10].

  • Structural Transformation: The conversion entails two biochemical modifications:
  • Oxidation of the 3β-hydroxyl group to a ketone
  • Isomerization of the Δ5 double bond to Δ4This yields a structure where the A and B rings are identical to testosterone, enabling unique interactions with steroidogenic enzymes and the androgen receptor [6].

Table 1: Structural Comparison of Abiraterone and D4A

CharacteristicAbirateroneD4-Abiraterone
Ring configurationΔ5,3β-hydroxylΔ4,3-keto
Molecular weight349.5 g/mol347.5 g/mol
CYP17A1 inhibitionYes (primary target)Yes
3βHSD inhibitionWeakPotent (IC₅₀ ~0.1 μM)
Androgen receptor bindingLow affinityHigh affinity

This structural metamorphosis significantly expands D4A’s therapeutic potential beyond its parent compound [6] [10].

Role in Androgen Biosynthesis Pathway Inhibition

D4A exerts multispecific inhibition across the androgen synthesis cascade, targeting three critical enzymes more effectively than abiraterone:

  • CYP17A1 Inhibition: Like abiraterone, D4A potently blocks both 17α-hydroxylase and 17,20-lyase activities of CYP17A1, suppressing conversion of pregnenolone/progesterone to androgen precursors [10].

  • 3βHSD Blockade: D4A demonstrates ≈10-fold greater potency than abiraterone in inhibiting 3βHSD-mediated conversion of dehydroepiandrosterone (DHEA) to Δ4-androstenedione (AD). In vitro studies in LNCaP and VCaP cells showed near-complete suppression of AD accumulation at 0.1 μM D4A, equivalent to 1 μM abiraterone [6] [10].

  • SRD5A (5α-reductase) Inhibition: Unlike abiraterone, D4A’s Δ4-3-keto structure enables competitive inhibition of 5α-reductase, blocking conversion of testosterone to dihydrotestosterone (DHT) and of AD to 5α-androstanedione. This occurs at physiological concentrations (IC₅₀ 1–5 μM) [6].

Table 2: Comparative Enzymatic Inhibition Profiles

Enzyme TargetAbiraterone IC₅₀/ActivityD4A IC₅₀/ActivityBiological Consequence
CYP17A12.5–15 nM [1]Comparable to abirateroneSuppression of adrenal androgen precursors
3βHSD>1 μM0.1 μM [10]Blockade of DHEA→AD conversion
SRD5AInactive1–5 μM [6]Inhibition of DHT synthesis

The multitargeted inhibition depletes tumor androgens more comprehensively than abiraterone alone, as demonstrated in xenograft models where D4A reduced intratumoral DHT by >90% [10].

Significance in mCRPC Therapeutics

D4A’s pharmacological profile confers two key advantages in mCRPC management: overcoming resistance mechanisms and dual AR antagonism.

Overcoming Abiraterone Resistance:

  • Xenograft studies revealed D4A’s superior antitumor activity versus abiraterone acetate. In VCaP tumors grown in castrated mice with DHEA supplementation (mimicking adrenal androgen production), D4A treatment delayed progression significantly longer than abiraterone (HR = 0.32; p < 0.001) [10].
  • D4A suppresses expression of androgen receptor splice variants (AR-V7) and full-length AR, which are upregulated in abiraterone-resistant tumors [2]. This occurs via enhanced AR antagonism and suppression of variant-inducing androgens.
  • Clinical data associate higher D4A metabolic ratios (D4A/abiraterone) with improved outcomes. Patients with ratios >0.05 had longer progression-free survival (9.2 vs. 5.8 months; p = 0.03) [5], suggesting 3βHSD1 activity influences abiraterone efficacy.

Dual AR Antagonism:D4A competitively binds both wild-type and mutant AR (LBD mutations) with affinity exceeding enzalutamide:

  • AR affinity (IC₅₀): 5.3 nM (LNCaP mutants) vs. 24 nM for enzalutamide [10]
  • Suppresses AR chromatin occupancy at PSA and TMPRSS2 enhancers
  • Inhibits DHT-stimulated gene expression in LNCaP cells at 1/10th abiraterone concentration [6] [10]

Table 3: Therapeutic Implications of D4A in mCRPC

Resistance MechanismD4A’s ImpactEvidence Source
Intratumoral androgen synthesisMultienzyme blockade depletes DHT precursors more completely than abirateroneLi et al. 2015 [10]
AR splice variants (AR-V7)Downregulates variant expression via precursor suppression + direct AR antagonismCai et al. 2011 [2]
CYP17A1 overexpressionRetains potent CYP17A1 inhibition while adding novel enzyme targetsEfstathiou et al. 2012 [3]

The cumulative evidence positions D4A as a prototype for next-generation steroidal inhibitors that simultaneously target androgen synthesis and receptor signaling. Ongoing research focuses on developing direct D4A analogs resistant to further metabolism (e.g., to 3-keto-5α-abiraterone, a tumor-promoting metabolite) [6] [10].

Properties

CAS Number

154229-21-7

Product Name

D4-abiraterone

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C24H29NO

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1

InChI Key

GYJZZAJJENTSTP-NHFPKVKZSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C

Synonyms

17-(3-pyridyl)androsta-5,16-dien-3-one
CB 7627
CB-7627
CB7627

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.